N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide is an organic compound with a unique structure that combines an indane moiety with a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens or nucleophiles can be used under suitable conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indane moiety may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)benzamide
- N-(2,3-dihydro-1H-inden-5-yl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide is unique due to the presence of both the indane and methoxybenzenesulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-6-3-7-16(11-15)21(18,19)17-14-9-8-12-4-2-5-13(12)10-14/h3,6-11,17H,2,4-5H2,1H3 |
InChI Key |
JDWGGSCYOANMPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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